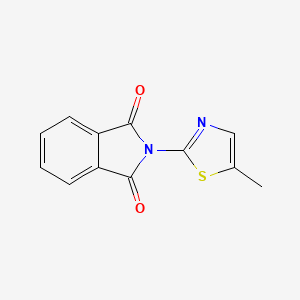
1-(4-chlorophenyl)-4-(cyclohexylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-4-(cyclohexylmethyl)piperazine, also known as CP 55940, is a synthetic compound that belongs to the phenylpiperazine class of drugs. It is a potent cannabinoid receptor agonist and has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
1-(4-chlorophenyl)-4-(cyclohexylmethyl)piperazine 55940 is a potent agonist of the cannabinoid receptor CB1. It binds to the receptor and activates downstream signaling pathways, leading to various physiological effects. 1-(4-chlorophenyl)-4-(cyclohexylmethyl)piperazine 55940 also has some affinity for the cannabinoid receptor CB2, although its effects on this receptor are less well understood.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-4-(cyclohexylmethyl)piperazine 55940 has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, and to have anti-convulsant effects. 1-(4-chlorophenyl)-4-(cyclohexylmethyl)piperazine 55940 has also been shown to have anxiolytic and anti-depressant effects in animal models. Furthermore, 1-(4-chlorophenyl)-4-(cyclohexylmethyl)piperazine 55940 has been shown to have potential as an anti-addictive agent, as it has been shown to reduce drug-seeking behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-chlorophenyl)-4-(cyclohexylmethyl)piperazine 55940 has several advantages and limitations for lab experiments. One advantage is its potency and selectivity for the cannabinoid receptor CB1, which makes it a useful tool for studying the endocannabinoid system. However, 1-(4-chlorophenyl)-4-(cyclohexylmethyl)piperazine 55940 also has some limitations, such as its complex synthesis method and potential for toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 1-(4-chlorophenyl)-4-(cyclohexylmethyl)piperazine 55940. One direction is to further explore its potential therapeutic applications, particularly in the treatment of pain, inflammation, and addiction. Another direction is to better understand its mechanism of action and its effects on the endocannabinoid system. Furthermore, there is a need for further research on the safety and toxicity of 1-(4-chlorophenyl)-4-(cyclohexylmethyl)piperazine 55940, particularly at high doses. Overall, 1-(4-chlorophenyl)-4-(cyclohexylmethyl)piperazine 55940 is a promising compound that has the potential to lead to new treatments for a range of medical conditions.
Synthesemethoden
1-(4-chlorophenyl)-4-(cyclohexylmethyl)piperazine 55940 is synthesized through a series of chemical reactions that involve the condensation of 1-(4-chlorophenyl)piperazine with cyclohexylmethylamine. The resulting compound undergoes further reactions to form the final product. The synthesis of 1-(4-chlorophenyl)-4-(cyclohexylmethyl)piperazine 55940 is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-4-(cyclohexylmethyl)piperazine 55940 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties. 1-(4-chlorophenyl)-4-(cyclohexylmethyl)piperazine 55940 has also been studied for its potential use in the treatment of anxiety, depression, and addiction. Furthermore, 1-(4-chlorophenyl)-4-(cyclohexylmethyl)piperazine 55940 has been used in scientific research to understand the endocannabinoid system and its role in various physiological processes.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-4-(cyclohexylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2/c18-16-6-8-17(9-7-16)20-12-10-19(11-13-20)14-15-4-2-1-3-5-15/h6-9,15H,1-5,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDINDIIFUEZBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4-(cyclohexylmethyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-methoxyphenyl)ethyl]-5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5064005.png)
![sodium 3-(hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B5064017.png)
![4-{1-[(2,4-dimethoxyphenyl)amino]propylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5064023.png)
![N-(2,4-difluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5064025.png)
![N~1~-(3-acetylphenyl)-N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5064031.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5064037.png)
![N-(3,4-dimethylphenyl)-2-{2,4-dioxo-5-[4-(1-pyrrolidinyl)benzylidene]-1,3-thiazolidin-3-yl}acetamide](/img/structure/B5064038.png)
![N-[2-(4-fluorophenyl)ethyl]-3-nitrobenzamide](/img/structure/B5064040.png)


![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-ethoxyphenyl)piperazine](/img/structure/B5064073.png)
![1-ethyl-4-[2-(4-fluorophenoxy)butanoyl]piperazine](/img/structure/B5064091.png)
![1-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5064093.png)
![2,6-dimethoxy-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B5064104.png)